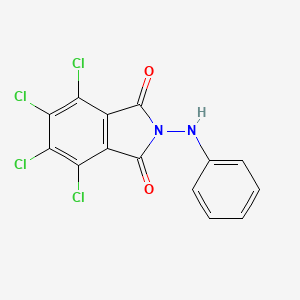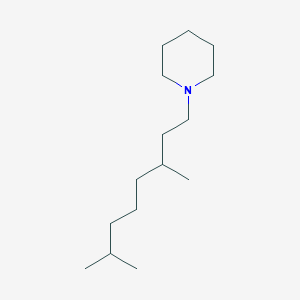
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of pyridine, characterized by the presence of butoxy, chloro, and trichloromethyl groups attached to the pyridine ring. This compound is often used as a nitrification inhibitor, which helps in controlling the conversion of ammonium to nitrate in soil, thereby reducing nitrogen loss and improving fertilizer efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction is carried out in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine, such as 2-butoxy-6-hydroxy-4-(trichloromethyl)pyridine and 2-butoxy-6-chloro-4-(dichloromethyl)pyridine .
Scientific Research Applications
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on microbial activity in soil, particularly its role as a nitrification inhibitor.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The primary mechanism of action of 2-Butoxy-6-chloro-4-(trichloromethyl)pyridine involves the inhibition of nitrification in soil. This compound targets the Nitrosomonas bacteria, which are responsible for the oxidation of ammonium to nitrite. By inhibiting this process, the compound helps in retaining ammonium in the soil, thereby enhancing nitrogen availability for plants .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Another nitrification inhibitor with similar applications in agriculture.
2-Butoxy-4-(trichloromethyl)pyridine: A structural analog with variations in the position of the chloro group.
Uniqueness
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52328-09-3 |
|---|---|
Molecular Formula |
C10H11Cl4NO |
Molecular Weight |
303.0 g/mol |
IUPAC Name |
2-butoxy-6-chloro-4-(trichloromethyl)pyridine |
InChI |
InChI=1S/C10H11Cl4NO/c1-2-3-4-16-9-6-7(10(12,13)14)5-8(11)15-9/h5-6H,2-4H2,1H3 |
InChI Key |
NUYRRPHWZXKRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


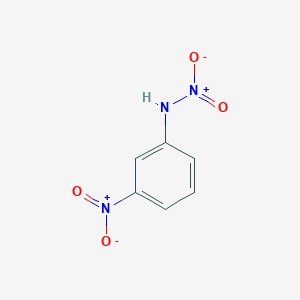

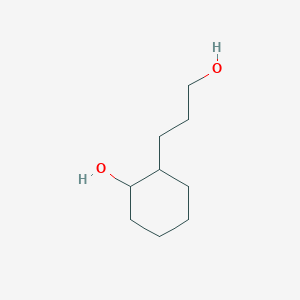
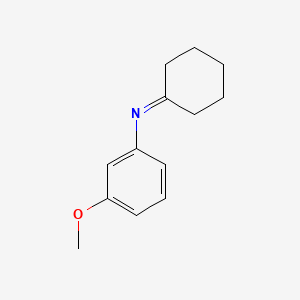
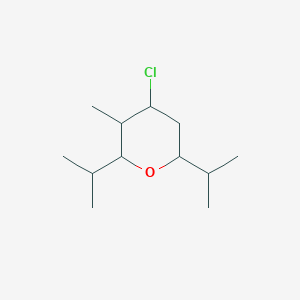
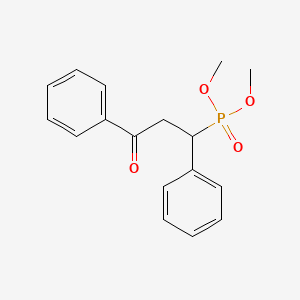

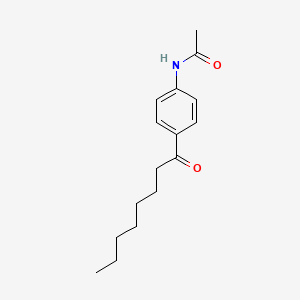
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)
